molecular formula C7H4IN3O2 B8669028 4-Azido-3-iodobenzoic acid CAS No. 140430-71-3

4-Azido-3-iodobenzoic acid

Cat. No.: B8669028
CAS No.: 140430-71-3
M. Wt: 289.03 g/mol
InChI Key: KOAKCFDGKVJDOI-UHFFFAOYSA-N
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Description

4-Azido-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4IN3O2 and its molecular weight is 289.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

140430-71-3

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

4-azido-3-iodobenzoic acid

InChI

InChI=1S/C7H4IN3O2/c8-5-3-4(7(12)13)1-2-6(5)10-11-9/h1-3H,(H,12,13)

InChI Key

KOAKCFDGKVJDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the azido-ester from Step 2 (1.0 eq) in 6 mL of THF (0.2M) was added LiOH (2 N in H2O; 1.5 eq). The resulting mixture was stirred at 50° C. for 4 h, then acidified to pH 4 using HCl (1N) and extracted with Et2O (3×). The combined organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated to afford the 4-azido-3-iodo-benzoic acid compound as a light yellow solid.
Name
azido-ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-amino-3-iodobenzoate (10.0 g, 36.1 mmol) in THF (200 ml), 1M hydrochloric acid (75 ml) and water (300 ml) was added sodium nitrite (2.5 g, 36.1 mmol) under ice-cooling, and the mixture was stirred for 30 min. Sodium azide (2.5 g, 36.1 mmol) was added to the reaction mixture, and the mixture was stirred at room temperature for 6 hr and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was dissolved in methanol (370 ml), 8M aqueous sodium hydroxide solution (20 ml) and water (30 ml), and the reaction mixture was stirred at room temperature for 18 hr. Methanol was evaporated under reduced pressure, and the obtained residual aqueous solution was acidified (pH<3) with 6M hydrochloric acid and stood still at 0° C. The precipitate was collected by filtration, washed with water and dried to give the title compound as a pale-yellow powder (9.05 g, 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Yield
95%

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